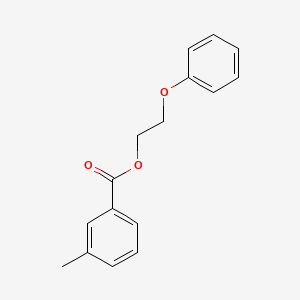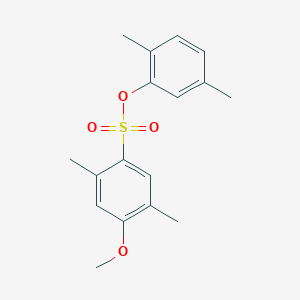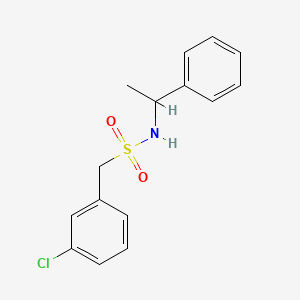
2-phenoxyethyl 3-methylbenzoate
Vue d'ensemble
Description
2-phenoxyethyl 3-methylbenzoate, also known as benzophenone-3 or BP-3, is a widely used organic compound that is commonly found in sunscreens, personal care products, and cosmetics. BP-3 is known for its ability to absorb and filter UV radiation, which makes it a popular ingredient in many sunscreens.
Mécanisme D'action
BP-3 works by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. When BP-3 absorbs UV radiation, it undergoes a process called photoexcitation, which results in the formation of a triplet state. This triplet state can then interact with other molecules, such as oxygen, to form reactive oxygen species (ROS). These ROS can cause damage to cells and tissues, which is why BP-3 is often used in combination with other UV filters to provide broad-spectrum protection.
Biochemical and Physiological Effects:
BP-3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BP-3 can induce oxidative stress and DNA damage in human cells. In addition, BP-3 has been shown to have estrogenic activity, which means that it can mimic the effects of the hormone estrogen. This has raised concerns about the potential for BP-3 to disrupt the endocrine system and cause adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
BP-3 is a widely used compound in laboratory experiments due to its ability to absorb and filter UV radiation. It is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, BP-3 has some limitations in laboratory experiments. For example, it can be difficult to accurately measure the amount of BP-3 that is absorbed by cells or tissues, which can make it challenging to determine its effects on biological systems.
Orientations Futures
There are several future directions for research on BP-3. One area of interest is the potential for BP-3 to cause adverse health effects, particularly in relation to its estrogenic activity. Further studies are needed to determine the extent of BP-3's estrogenic activity and its potential to disrupt the endocrine system. In addition, there is a need for research on the environmental impact of BP-3, particularly its potential to accumulate in aquatic ecosystems and affect aquatic organisms. Finally, there is a need for research on alternative UV filters that can provide effective protection without the potential for adverse health effects.
Applications De Recherche Scientifique
BP-3 has been extensively studied for its ability to absorb and filter UV radiation. It is commonly used in sunscreens and other personal care products to protect the skin from the harmful effects of UV radiation. In addition, BP-3 has been studied for its potential use in other applications, such as in the production of plastics and other materials that require UV stabilization.
Propriétés
IUPAC Name |
2-phenoxyethyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-6-5-7-14(12-13)16(17)19-11-10-18-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUORGGQPQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773984.png)

![N-(4-fluoro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4774002.png)



![N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)

![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)

![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)
![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)